3-Hydroxypropionic Acid (sodium salt)
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Overview
Description
- Upon distillation, it dehydrates to form acrylic acid , which is why it is occasionally referred to as hydracrylic acid .
3-Hydroxypropionic acid: ) is a carboxylic acid belonging to the class of . It exists as an acidic, viscous liquid with a . The compound is highly soluble in water and also exhibits solubility in ethanol and diethyl ether.
Preparation Methods
Base-induced hydration of acrylic acid followed by reacidification: This method yields 3-hydroxypropionic acid.
Cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile: Another synthetic route.
Hydrolysis of propiolactone: Yet another approach.
Propiolactone: , the dehydrated derivative of 3-hydroxypropionic acid, can be produced by the reaction of ketene and formaldehyde .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropionic acid can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve , while reduction could utilize .
Major Products: The products formed from these reactions vary, but they often include derivatives of 3-hydroxypropionic acid.
Scientific Research Applications
Mechanism of Action
- The specific molecular targets and pathways through which 3-hydroxypropionic acid exerts its effects depend on the context of its application. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: While 3-hydroxypropionic acid shares some features with other carboxylic acids (e.g., acetic acid, glycolic acid, and lactic acid), its unique properties make it valuable for specific applications.
Properties
Molecular Formula |
C3H6NaO3 |
---|---|
Molecular Weight |
113.07 g/mol |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6); |
InChI Key |
UPVZCLGOSXYNTB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=O)O.[Na] |
Origin of Product |
United States |
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